molecular formula C17H15N3O6 B10914893 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B10914893
M. Wt: 357.32 g/mol
InChI Key: JOSMACVCUVXOAU-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a combination of oxazole, benzoate, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The benzoate ester can be formed by reacting the appropriate benzoic acid derivative with an alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

    Coupling Reaction: The final step involves coupling the oxazole derivative with the benzoate ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), alkyl halides, and organometallic reagents (Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole and benzoate moieties may play a role in binding to these targets, while the pyrrolidinone group may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl benzoate: Lacks the pyrrolidinone moiety, which may affect its stability and reactivity.

    4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid: Lacks the oxazole moiety, which may influence its binding properties and overall activity.

    2-[(5-Methyl-1,2-oxazol-3-yl)amino]benzoic acid: Lacks the ester linkage, which may affect its solubility and bioavailability.

Uniqueness

2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the combination of its structural features, which confer specific chemical and physical properties

Properties

Molecular Formula

C17H15N3O6

Molecular Weight

357.32 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C17H15N3O6/c1-10-8-13(19-26-10)18-14(21)9-25-17(24)11-2-4-12(5-3-11)20-15(22)6-7-16(20)23/h2-5,8H,6-7,9H2,1H3,(H,18,19,21)

InChI Key

JOSMACVCUVXOAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O

Origin of Product

United States

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